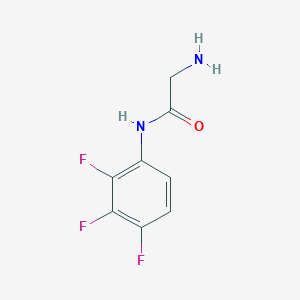

2-amino-N-(2,3,4-trifluorophenyl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-N-(2,3,4-trifluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2O/c9-4-1-2-5(8(11)7(4)10)13-6(14)3-12/h1-2H,3,12H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHHISXJXWLNFGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1NC(=O)CN)F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40366511 | |

| Record name | 2-amino-N-(2,3,4-trifluorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40366511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

900640-59-7 | |

| Record name | 2-amino-N-(2,3,4-trifluorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40366511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comprehensive Structural Elucidation and Spectroscopic Characterization of 2 Amino N 2,3,4 Trifluorophenyl Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the structure of organic molecules in solution. A full analysis would involve ¹H, ¹³C, and ¹⁹F NMR, complemented by two-dimensional techniques.

¹H NMR Chemical Shift Assignments and Spin-Spin Coupling Analysis

The proton (¹H) NMR spectrum would be expected to show distinct signals for each unique proton environment. Key expected signals would include:

Amine (-NH₂) protons: A typically broad singlet, the chemical shift of which is highly dependent on solvent and concentration.

Amide (-NH-) proton: A signal that would likely appear as a triplet if coupled to the adjacent -CH₂- group.

Methylene (B1212753) (-CH₂-) protons: A signal that would be split by the adjacent amide proton.

Aromatic protons: The trifluorophenyl ring contains two aromatic protons. Their signals would appear in the aromatic region of the spectrum, with their multiplicity and chemical shifts influenced by coupling to each other and to the neighboring fluorine atoms. The complex splitting patterns would be crucial for confirming the 2,3,4-substitution pattern.

A data table, if available, would list the chemical shift (δ) in ppm, the integration value, the multiplicity (e.g., s, d, t, m), and the coupling constants (J) in Hz for each proton.

¹³C NMR Chemical Shift Assignments and Quaternary Carbon Identification

The carbon-13 (¹³C) NMR spectrum would provide information on all unique carbon atoms in the molecule. Expected signals include:

Carbonyl (C=O) carbon: Typically found in the 165-175 ppm range.

Methylene (-CH₂) carbon: Expected in the 40-50 ppm range.

Aromatic carbons: Six distinct signals would be expected for the trifluorophenyl ring. The carbons directly bonded to fluorine would show characteristic splitting (C-F coupling) and would be significantly shifted downfield. The identification of four quaternary carbons (three C-F and the C-N) would be a key feature.

A table would present the chemical shifts for each carbon atom.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Proximity and Connectivity Confirmation

2D NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals.

COSY (Correlation Spectroscopy): Would establish proton-proton coupling correlations, for instance, between the amide NH and the methylene CH₂ protons, and between the two aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with the signal of the carbon atom it is directly attached to, confirming the assignments for the -CH₂- group and the two C-H groups in the aromatic ring.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two to three bonds. This would be critical for connecting the acetamide (B32628) fragment to the trifluorophenyl ring, for example, by showing a correlation from the amide proton to the aromatic carbon at position 1.

Fluorine-19 (¹⁹F) NMR Spectroscopy for Fluorine Environment Characterization

The fluorine-19 (¹⁹F) NMR spectrum is highly sensitive and would be instrumental in confirming the substitution pattern on the phenyl ring. Three distinct signals would be expected, one for each of the fluorine atoms at the C-2, C-3, and C-4 positions. The chemical shifts and the complex coupling patterns between the fluorine atoms (F-F coupling) and with the aromatic protons (H-F coupling) would provide definitive evidence for their relative positions.

Vibrational Spectroscopy for Functional Group Fingerprinting and Conformational Insights

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

The FT-IR spectrum provides a "fingerprint" of the molecule by identifying its functional groups based on their vibrational frequencies. Key absorption bands would be expected for:

N-H stretching: Two bands for the primary amine (-NH₂) and one for the secondary amide (-NH-), typically in the 3100-3500 cm⁻¹ region.

C-H stretching: For the aromatic and methylene groups, usually just below 3000 cm⁻¹.

C=O stretching (Amide I band): A strong, sharp absorption around 1650-1680 cm⁻¹.

N-H bending (Amide II band): A significant band around 1550-1640 cm⁻¹.

C-N stretching: Found in the fingerprint region, typically 1200-1350 cm⁻¹.

C-F stretching: Strong absorptions in the 1000-1400 cm⁻¹ region, characteristic of fluoroaromatic compounds.

A data table would list the vibrational frequencies (in cm⁻¹) and the corresponding functional group assignments.

Comprehensive Analysis of 2-amino-N-(2,3,4-trifluorophenyl)acetamide Unattainable Due to Lack of Publicly Available Scientific Data

Following a thorough and extensive search of publicly available scientific literature and chemical databases, it has been determined that the specific experimental data required to construct a detailed article on "this compound" is not available. The user's request for a comprehensive analysis focusing on specific spectroscopic and crystallographic characterization cannot be fulfilled while adhering to the strict requirements of scientific accuracy and sole focus on the specified compound.

The investigation sought detailed research findings for the following analytical methods for this compound:

Raman Spectroscopy: No studies detailing the vibrational mode analysis for this specific compound could be located.

High-Resolution Mass Spectrometry (HRMS): Data on the exact mass determination of the molecular ion for this compound is not present in the searched scientific literature.

Tandem Mass Spectrometry (MS/MS): No publications were found that elucidate the structural fragmentation pathways of this molecule.

X-ray Crystallography: Information regarding the single crystal growth, crystal system, space group, and unit cell parameters for this compound is absent from crystallographic databases and peer-reviewed articles.

While data exists for structurally related compounds—such as other fluorinated phenylacetamides or different isomers—the user's instructions explicitly forbid the inclusion of information that falls outside the scope of the target molecule. Presenting data from analogous compounds would be scientifically inaccurate and misleading.

The absence of this specific information in the public domain suggests that "this compound" may be a novel compound, a synthetic intermediate that has not been fully characterized, or a compound whose analytical data has not been published in accessible literature. Therefore, the generation of a scientifically rigorous and detailed article as per the requested outline is not possible at this time.

Comprehensive Structural Analysis of this compound Unattainable Due to Lack of Published Crystallographic Data

A thorough investigation into the structural and spectroscopic characteristics of the chemical compound this compound reveals a significant gap in the available scientific literature. Despite extensive searches for crystallographic data, no published single-crystal X-ray diffraction studies for this specific molecule could be located. This absence of foundational data precludes a detailed, evidence-based analysis of its molecular structure and solid-state packing as requested.

The elucidation of a molecule's three-dimensional structure is fundamental to understanding its chemical and physical properties. Such studies provide precise measurements of bond lengths, bond angles, and torsion angles, which collectively define the molecular conformation. Furthermore, crystallographic analysis is essential for identifying and characterizing the array of non-covalent intermolecular interactions—such as hydrogen bonding, halogen bonding, and van der Waals forces—that govern how molecules arrange themselves in a crystal lattice. This crystal packing is critical to material properties including solubility, stability, and melting point.

Unfortunately, without an experimentally determined crystal structure for this compound, the following critical analyses cannot be performed:

X-ray Crystallography for Definitive Solid-State Structural Determination

Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions:The generation of a Hirshfeld surface and the subsequent quantification of intermolecular contacts are entirely dependent on the availability of crystallographic information files (CIFs), which do not appear to exist for this compound in the public domain.

While data exists for structurally related compounds, such as N-(2,3,4-trifluorophenyl)acetamide (which lacks the 2-amino group) and other fluorinated acetanilides, extrapolating this information would be speculative and would not meet the required standard of scientific accuracy for the target molecule. The unique electronic and steric contributions of the amino group at the second position of the acetamide moiety are expected to significantly influence both the molecular conformation and the patterns of intermolecular interactions.

Therefore, a comprehensive and scientifically rigorous discussion of the structural and spectroscopic characteristics of this compound as outlined cannot be completed until its crystal structure is determined and published in peer-reviewed scientific literature.

Advanced Computational Chemistry and Theoretical Investigations of 2 Amino N 2,3,4 Trifluorophenyl Acetamide

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is used to determine the electronic structure of molecules, from which a wide range of properties can be derived. A typical DFT study on 2-amino-N-(2,3,4-trifluorophenyl)acetamide would involve selecting a functional (like B3LYP) and a basis set (such as 6-311++G(d,p)) to model the molecule's electronic behavior. physchemres.orgajchem-a.com

Geometry Optimization and Conformational Energy Landscapes (e.g., Potential Energy Surface Scans)

The first step in a computational analysis is typically geometry optimization, where the algorithm finds the most stable three-dimensional arrangement of atoms—the structure with the minimum energy. physchemres.org For a flexible molecule like this compound, which has several rotatable bonds, this process is more complex.

A Potential Energy Surface (PES) scan would be performed to explore the conformational energy landscape. nih.gov This involves systematically rotating specific dihedral angles (for instance, around the amide bond or the bond connecting the phenyl ring to the nitrogen) and calculating the energy at each step. nih.gov The resulting data would reveal the lowest-energy conformer (the global minimum) and other stable conformers (local minima), as well as the energy barriers for rotation between them. This information is crucial for understanding the molecule's flexibility and the shapes it is most likely to adopt.

A hypothetical data table for optimized geometrical parameters would list key bond lengths, bond angles, and dihedral angles for the most stable conformer.

Table 1: Hypothetical Optimized Geometrical Parameters (Note: This table is for illustrative purposes only, as no specific data exists for this compound.)

| Parameter | Atom Connections | Calculated Value |

|---|---|---|

| Bond Length | C=O | ~1.23 Å |

| Bond Length | N-H (amide) | ~1.01 Å |

| Bond Length | C-N (amide) | ~1.36 Å |

| Bond Angle | O=C-N | ~122° |

Prediction of Vibrational Frequencies and Comparison with Experimental Spectra

Once the geometry is optimized, vibrational frequency calculations are performed. These calculations predict the frequencies of fundamental modes of vibration, which correspond to the peaks observed in an experimental Infrared (IR) and Raman spectra. ajchem-a.com Comparing the calculated frequencies with experimental data helps to confirm the optimized structure and aids in the assignment of spectral bands to specific molecular motions (e.g., C=O stretching, N-H bending, C-F stretching). xisdxjxsu.asia Theoretical vibrational frequencies are often scaled by a factor to better match experimental results due to approximations in the computational methods. xisdxjxsu.asia

Computational NMR Chemical Shift Predictions using Gauge-Invariant Atomic Orbital (GIAO) Method

The Gauge-Invariant Atomic Orbital (GIAO) method is a widely used approach to predict Nuclear Magnetic Resonance (NMR) chemical shifts. ijcce.ac.ir By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C, ¹⁹F) in the optimized structure, one can predict the NMR spectrum. ijcce.ac.ir These theoretical predictions are invaluable for assigning signals in experimental NMR spectra, especially for complex molecules, and can help confirm the correct structure among several possibilities.

Frontier Molecular Orbital (FMO) Analysis: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energetics and Spatial Distribution

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.gov

For this compound, analysis would involve calculating the energies of the HOMO and LUMO and visualizing their spatial distribution. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. nih.govmaterialsciencejournal.org The spatial plots would show where these orbitals are located on the molecule, identifying the likely sites for nucleophilic and electrophilic attack.

Table 2: Hypothetical FMO Energetics (Note: This table is for illustrative purposes only.)

| Parameter | Energy (eV) |

|---|---|

| E(HOMO) | - |

| E(LUMO) | - |

Molecular Electrostatic Potential (MESP) Surface Mapping for Charge Distribution and Reactivity Sites

A Molecular Electrostatic Potential (MESP) map provides a visual representation of the charge distribution around a molecule. xisdxjxsu.asia It is plotted onto the molecule's electron density surface. Different colors are used to indicate regions of varying electrostatic potential: electron-rich areas, which are susceptible to electrophilic attack, are typically colored red, while electron-poor regions, prone to nucleophilic attack, are colored blue. researchgate.net For this compound, the MESP map would likely show negative potential around the carbonyl oxygen and the fluorine atoms, and positive potential around the amine and amide hydrogens.

Quantum Chemical Topology Analysis (e.g., Atoms In Molecules (AIM), Electron Localization Function (ELF), Localized Orbital Locator (LOL))

These advanced analyses provide deeper insights into the nature of chemical bonding based on the topology of the electron density and related quantum mechanical functions.

Atoms In Molecules (AIM): The Quantum Theory of Atoms in Molecules (QTAIM) partitions the electron density of a molecule into atomic basins. nih.gov This allows for the definition of atoms within a molecule and the characterization of the chemical bonds between them by analyzing the properties of the electron density at specific points called bond critical points (BCPs).

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): ELF and LOL are functions that help visualize regions in a molecule where electrons are likely to be found, either as lone pairs or in covalent bonds. nih.gov The analysis of ELF and LOL maps can provide a detailed picture of the bonding patterns and electron pairing within the this compound molecule.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Delocalization

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular bonding and interaction among bonds in a molecule. It provides a detailed understanding of electron delocalization, charge transfer, and the stability arising from hyperconjugative interactions.

As of the latest available data, specific Natural Bond Orbital (NBO) analysis studies focusing on this compound have not been reported in the surveyed scientific literature. Therefore, no data tables or detailed research findings on the intramolecular interactions and delocalization for this particular compound can be provided at this time.

Theoretical Studies of Non-Linear Optical (NLO) Properties

Theoretical studies of Non-Linear Optical (NLO) properties are essential for identifying materials with potential applications in optoelectronics, including frequency conversion and optical switching. These studies typically involve quantum chemical calculations of properties such as polarizability and hyperpolarizability.

A comprehensive search of scientific databases indicates that theoretical studies specifically investigating the Non-Linear Optical (NLO) properties of this compound have not been published. Consequently, there are no available data tables or detailed research findings on the NLO characteristics of this compound to be presented.

Chemical Reactivity and Synthetic Derivatization Strategies for 2 Amino N 2,3,4 Trifluorophenyl Acetamide

Reactions at the Primary Amino Group

The primary amino group is a versatile nucleophilic center that can participate in a wide array of chemical reactions. These reactions are fundamental for introducing new functionalities and for the construction of more complex molecular architectures.

The primary amino group of 2-amino-N-(2,3,4-trifluorophenyl)acetamide is readily acylated by various acylating agents to form new amide or carbamate (B1207046) linkages.

Amide Formation: Reaction with acyl chlorides or anhydrides in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), yields the corresponding N-acylated derivatives. For instance, the acylation of L-valine with an acyl chloride to produce a new amide bond is a well-established transformation that highlights the general reactivity of amino groups. nih.gov Similarly, this compound can be expected to react with various acyl chlorides (R-COCl) to furnish N-acylated products. The reaction typically proceeds by nucleophilic attack of the primary amine on the carbonyl carbon of the acylating agent.

Carbamate Formation: Carbamates are readily synthesized from primary amines by reaction with chloroformates (e.g., benzyl (B1604629) chloroformate, ethyl chloroformate) or by three-component coupling reactions involving the amine, carbon dioxide, and an alkyl halide. google.com These reactions provide a reliable method for the protection of the amino group or for the introduction of a carbamate moiety, which is a common functional group in medicinal chemistry. mdpi.com

A representative scheme for these reactions is shown below:

Acylation: this compound + RCOCl → N-(2-oxo-2-((2,3,4-trifluorophenyl)amino)ethyl)acetamide

Carbamate Formation: this compound + R'OCOCl → Alkyl (2-oxo-2-((2,3,4-trifluorophenyl)amino)ethyl)carbamate

| Reactant Type | Reagent Example | Product Type |

| Acyl Halide | Acetyl chloride | N-Acyl derivative (Amide) |

| Acid Anhydride (B1165640) | Acetic anhydride | N-Acyl derivative (Amide) |

| Chloroformate | Benzyl chloroformate | N-Carbamoyl derivative (Carbamate) |

| Isocyanate | Phenyl isocyanate | Urea (B33335) derivative |

The nitrogen atom of the primary amino group can be alkylated using alkyl halides or other alkylating agents. nih.gov However, the direct alkylation of primary amines often leads to a mixture of mono- and di-alkylated products, as well as the potential for overalkylation to form a quaternary ammonium (B1175870) salt. youtube.com

N-Alkylation: The reaction of this compound with an alkyl halide (R-X) can yield the corresponding secondary or tertiary amine. Controlling the stoichiometry of the reactants and the reaction conditions is crucial to achieve selective mono-alkylation. monash.edu For instance, methods for the direct N-alkylation of unprotected amino acids with alcohols have been developed, offering a more selective approach. core.ac.uk

Quaternization: Exhaustive alkylation of the primary amino group with an excess of an alkylating agent, such as methyl iodide, results in the formation of a quaternary ammonium salt. nih.gov This transformation introduces a permanent positive charge on the nitrogen atom, significantly altering the molecule's physical and chemical properties.

| Reaction Type | Alkylating Agent | Product | Potential Issues |

| Mono-alkylation | R-X (1 equivalent) | Secondary amine | Mixture of products, overalkylation |

| Di-alkylation | R-X (2 equivalents) | Tertiary amine | Mixture of products, overalkylation |

| Quaternization | Excess R-X | Quaternary ammonium salt | Requires strong alkylating conditions |

The primary amino group of this compound can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. youtube.com This reaction is typically catalyzed by an acid and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the imine. redalyc.org

The reaction is reversible and the stability of the resulting imine can vary. youtube.com The electron-withdrawing trifluorophenyl group may influence the reactivity of the primary amine and the stability of the resulting imine. The synthesis of fluorinated imines through the condensation of fluorinated anilines with aldehydes is a known process, suggesting that this compound would readily participate in such reactions. nih.gov

A general reaction scheme is as follows: this compound + RCHO → N-(2,3,4-trifluorophenyl)-2-(alkylideneamino)acetamide

| Carbonyl Compound | Catalyst | Product |

| Aldehyde (RCHO) | Acid (e.g., acetic acid) | Imine (Schiff base) |

| Ketone (R₂C=O) | Acid (e.g., p-toluenesulfonic acid) | Imine (Schiff base) |

The bifunctional nature of this compound, possessing both a primary amine and an amide group, makes it a potential precursor for the synthesis of various heterocyclic compounds.

Benzodiazepine (B76468) Formation: One of the most significant applications of related 2-aminoacetamides is in the synthesis of benzodiazepines, a class of compounds with important pharmacological activities. nih.gov While typically synthesized from 2-aminobenzophenones, derivatives of 2-aminoacetamides can also serve as precursors for certain benzodiazepine analogs.

Piperazinone Formation: Intramolecular or intermolecular cyclization of 2-aminoacetamide derivatives can lead to the formation of piperazinones. For example, the intermolecular cyclization of 2-chloro-N-aryl acetamides can proceed through a 1,4-diarylpiperazine-2,5-dione intermediate. nih.govrsc.org It is conceivable that under appropriate conditions, this compound could undergo self-condensation or reaction with another suitable molecule to form a piperazinone ring system.

| Heterocyclic System | Potential Reaction Pathway | Key Intermediates |

| Benzodiazepine | Reaction with a suitable diketone or keto-aldehyde | - |

| Piperazinone | Intermolecular self-condensation | Dimerization and cyclization |

Reactions at the Amide Linkage

The amide bond in this compound is generally stable but can be cleaved under specific conditions.

The amide linkage can be hydrolyzed to the corresponding carboxylic acid (2-aminoacetic acid, glycine) and amine (2,3,4-trifluoroaniline) under either acidic or basic conditions, typically requiring elevated temperatures.

Acidic Hydrolysis: In the presence of a strong acid, such as hydrochloric acid or sulfuric acid, and heat, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by water leads to the cleavage of the C-N bond. The kinetics of acid hydrolysis of simple amides like acetamide (B32628) have been studied, and the reaction is known to be retarded by the presence of organic co-solvents.

Basic Hydrolysis: Under basic conditions, a hydroxide (B78521) ion acts as the nucleophile, attacking the carbonyl carbon of the amide. This is followed by the departure of the amide anion, which is then protonated by the solvent. The rate of hydrolysis of N-substituted amides can be influenced by the electronic and steric effects of the substituents. researchgate.netpsu.edu The strong electron-withdrawing nature of the trifluorophenyl group is expected to make the amide carbonyl carbon more electrophilic and potentially facilitate nucleophilic attack, although steric hindrance could play a counteracting role.

| Condition | Reagents | Products |

| Acidic | Strong acid (e.g., HCl, H₂SO₄), water, heat | 2-aminoacetic acid hydrochloride and 2,3,4-trifluoroaniline (B1293922) hydrochloride |

| Basic | Strong base (e.g., NaOH, KOH), water, heat | Sodium 2-aminoacetate and 2,3,4-trifluoroaniline |

Strategic Derivatization for Analytical Applications in Chromatography

Alkylation Reagents and Protocols for GC Analysis

For GC analysis, the polarity and low volatility of amine-containing compounds like this compound can lead to poor chromatographic performance, such as peak tailing and low sensitivity. iu.edu Derivatization, specifically through alkylation, acylation, or silylation, is employed to replace the active hydrogens on the primary amino and secondary amide groups with more stable, non-polar groups. iu.eduresearchgate.net This process increases the compound's volatility and thermal stability, making it more amenable to GC analysis. sigmaaldrich.com

Alkylation is a derivatization method that introduces an alkyl group into the molecule. nih.gov While silylation and acylation are more common for primary amines in GC analysis, certain alkylating agents are also effective. iu.eduresearchgate.net For instance, dimethylformamide-dimethyl acetal (B89532) (DMF-DMA) has been used to form dimethylaminomethylene derivatives with primary amines, which show improved chromatographic behavior. iu.edu Another approach involves the use of alkyl chloroformates, such as methyl chloroformate (MCF), which react with amino groups to form carbamates. nih.gov This technique has been successfully applied to the simultaneous analysis of amino and non-amino organic acids. nih.govsigmaaldrich.com

The selection of a derivatization reagent depends on factors like reaction speed, stability of the derivative, and the absence of interfering byproducts. researchgate.net Acylation with reagents like trifluoroacetic anhydride (TFAA) and silylation with reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are also widely used methods for derivatizing primary amines to enhance GC analysis. iu.edusigmaaldrich.com

The following table summarizes common derivatization reagents applicable to the primary amine functional group for GC analysis.

| Reagent Class | Specific Reagent | Abbreviation | Derivative Formed | Key Advantages |

|---|---|---|---|---|

| Alkylation | Dimethylformamide-dimethyl acetal | DMF-DMA | Dimethylaminomethylene derivative | Improves chromatographic behavior and reduces peak asymmetry. iu.edu |

| Alkylation (Carbamate Formation) | Methyl Chloroformate | MCF | Methoxycarbonyl derivative | Good stability and reproducibility; effective for compounds with multiple functional groups. nih.gov |

| Acylation | Trifluoroacetic anhydride | TFAA | Trifluoroacetyl (TFA) derivative | Results in stable derivatives with good chromatographic properties. iu.edu |

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) derivative | Highly volatile derivatives; widely used and effective for amines and amides. iu.edusigmaaldrich.com |

Pre- and Post-Column Derivatization Techniques in HPLC for Enhanced Detection

In HPLC, derivatization is primarily used to enhance the detectability of an analyte that lacks a strong chromophore or fluorophore for UV or fluorescence detection. nih.govsdiarticle4.com For a compound like this compound, derivatizing the primary amino group can significantly improve detection sensitivity. nih.gov This can be performed either before the analyte enters the HPLC column (pre-column) or after it elutes from the column but before it reaches the detector (post-column). actascientific.comactascientific.com

Pre-column derivatization involves reacting the analyte with a labeling reagent before injection into the HPLC system. actascientific.com This technique forms a stable, detectable derivative which is then separated chromatographically. nih.govdoi.org A key advantage is that any excess reagent can often be separated from the derivatized analyte, reducing potential interference. actascientific.com Numerous reagents are available for labeling primary amines, often targeting fluorescence detection due to its high sensitivity. nih.govresearchgate.net Reagents like dansyl chloride, 9-fluorenylmethyl chloroformate (FMOC-Cl), and o-phthalaldehyde (B127526) (OPA) are commonly used. nih.govactascientific.com For example, 2-(9-Carbazole)-ethyl-chloroformate (CEOC) reacts with aromatic amines to form stable derivatives with strong fluorescence, allowing for sensitive detection. researchgate.net

Post-column derivatization (PCD) involves the reaction of the analyte with a derivatizing agent after chromatographic separation and before detection. sdiarticle4.comnih.gov This approach is advantageous when the analyte or its derivative is unstable under the chromatographic conditions. actascientific.com The reaction occurs in a reactor coil placed between the column and the detector. westernsydney.edu.au Since the separation has already occurred, the formation of multiple derivative products is not a concern. nih.gov Ninhydrin is a classic post-column reagent for primary amines, producing a colored compound detectable by UV-Vis spectroscopy. sdiarticle4.comwesternsydney.edu.au Fluorescamine is another popular post-column reagent that reacts rapidly with primary amines to form a fluorescent product, while the reagent itself is non-fluorescent, minimizing background signal. sdiarticle4.comnih.gov

The choice between pre- and post-column techniques depends on the reaction kinetics, the stability of the derivatives, and the potential for interference from excess reagent. actascientific.comactascientific.com

The table below outlines common derivatization reagents used in HPLC for the enhanced detection of primary aromatic amines.

| Technique | Reagent | Abbreviation | Detection Method | Key Characteristics |

|---|---|---|---|---|

| Pre-Column | Dansyl Chloride | - | Fluorescence | Forms stable derivatives with primary and secondary amines. nih.govgnest.org |

| Pre-Column | 9-Fluorenylmethyl chloroformate | FMOC-Cl | Fluorescence | Reacts with primary and secondary amines to provide high sensitivity. nih.govsdiarticle4.com |

| Pre-Column | 2-(9-Carbazole)-ethyl-chloroformate | CEOC | Fluorescence | Reacts readily with aromatic amines to form stable, highly fluorescent derivatives. researchgate.net |

| Pre- or Post-Column | o-Phthalaldehyde | OPA | Fluorescence | Reacts rapidly with primary amines in the presence of a thiol; reagent is non-fluorescent. nih.govsdiarticle4.com |

| Post-Column | Ninhydrin | - | UV-Visible (570 nm) | Classic reagent for primary amines, forming a deep purple product. sdiarticle4.comwesternsydney.edu.au |

| Post-Column | Fluorescamine | - | Fluorescence | Very fast reaction with primary amines; reagent is non-fluorescent, leading to low background noise. sdiarticle4.comnih.gov |

Mechanistic Investigations and Kinetic Studies of 2 Amino N 2,3,4 Trifluorophenyl Acetamide Transformations

Elucidation of Reaction Mechanisms in Syntheses and Transformations

The reaction mechanisms for the synthesis and subsequent transformations of 2-amino-N-(2,3,4-trifluorophenyl)acetamide have not been detailed in the scientific literature. General mechanisms for acetamide (B32628) synthesis, such as the acylation of an amine (2,3,4-trifluoroaniline) with an acetylating agent (e.g., acetyl chloride or acetic anhydride), are well-established. However, specific mechanistic studies detailing the role of the trifluorinated phenyl ring in influencing these pathways are not available.

Kinetic Studies of Key Synthetic and Derivatization Reactions

There are no published kinetic studies that provide rate data, reaction orders, or activation energies for the synthesis or derivatization of this compound. Such studies would be essential for optimizing reaction conditions and understanding the factors that control the speed of these chemical processes.

Identification and Characterization of Reaction Intermediates

No research has been published on the identification and characterization of intermediates in the synthesis or transformation of this compound. Spectroscopic or computational identification of transient species would be necessary to fully elucidate the reaction pathway.

Role of Catalysts and Reaction Conditions in Pathway Selectivity

While catalysts are commonly employed in acylation reactions, there is no specific information detailing their role in controlling the pathway selectivity for reactions involving this compound. The impact of temperature, solvent, and catalyst choice on the yield and purity of this specific compound has not been systematically investigated or reported.

Computational Mechanistic Pathways and Transition State Analysis

There is an absence of computational studies, such as those using Density Functional Theory (DFT), that model the mechanistic pathways and analyze the transition states for reactions of this compound. Such theoretical calculations are crucial for predicting reaction feasibility, understanding intermediate stability, and visualizing the energetic landscape of a reaction.

Structure-Reactivity Relationships in Fluorinated Acetamides

While general principles of structure-reactivity relationships exist for fluorinated aromatic compounds, specific quantitative relationships for the this compound series have not been established. The electron-withdrawing nature of the fluorine atoms is expected to influence the nucleophilicity of the amino group and the reactivity of the aromatic ring, but detailed studies quantifying these effects are lacking.

Non Biological Applications and Research Utility of 2 Amino N 2,3,4 Trifluorophenyl Acetamide

Role as a Key Intermediate and Building Block in Complex Organic Synthesis

There is currently a lack of specific, documented examples in peer-reviewed literature demonstrating the use of 2-amino-N-(2,3,4-trifluorophenyl)acetamide as a key intermediate or building block in the synthesis of more complex organic molecules. Although its structure, featuring a reactive primary amine and an amide functional group attached to a trifluorinated phenyl ring, suggests potential utility in synthetic chemistry, detailed reaction pathways and target molecules derived from this specific precursor have not been reported.

Potential in Materials Science and Polymer Chemistry as a Functional Monomer or Additive

No research data or scholarly articles were identified that explore the application of this compound in the field of materials science or polymer chemistry. Its potential as a functional monomer for polymerization reactions or as an additive to modify polymer properties has not been investigated in the available scientific literature. Consequently, there are no findings on its impact on material characteristics such as thermal stability, conductivity, or optical properties.

Exploration in Agrochemical Research as a Precursor or Analog

An examination of agrochemical research literature did not yield any studies where this compound is used as a precursor for the synthesis of pesticides, herbicides, or fungicides. Furthermore, there is no indication of its exploration as an analog to existing agrochemical compounds. While fluorinated compounds are of significant interest in the agrochemical industry, research has focused on other structural motifs, and this particular acetamide (B32628) derivative is not featured in published studies.

Advanced Analytical Methodologies for Quality Control and Impurity Profiling of 2 Amino N 2,3,4 Trifluorophenyl Acetamide

Chromatographic Method Development and Validation for Purity Assessment

Chromatographic techniques are the cornerstone of purity and impurity analysis in the pharmaceutical industry. The development and validation of robust chromatographic methods are critical for the reliable quantification of 2-amino-N-(2,3,4-trifluorophenyl)acetamide and its potential impurities.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the quantitative analysis of non-volatile and thermally labile compounds. A validated reversed-phase HPLC (RP-HPLC) method is crucial for determining the purity of this compound.

A typical HPLC method for a compound like this compound would be developed and validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, precision, accuracy, and robustness. The method would be designed to separate the main compound from its potential impurities, including starting materials, by-products, and degradation products.

Method Parameters (Hypothetical Example):

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile (B52724) and Water with 0.1% Formic Acid (Gradient Elution) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Validation Summary (Hypothetical Data):

| Validation Parameter | Result |

| Linearity (r²) | > 0.999 |

| Range | 1 - 150 µg/mL |

| Precision (%RSD) | < 2.0% |

| Accuracy (% Recovery) | 98.0 - 102.0% |

| Limit of Detection (LOD) | 0.05 µg/mL |

| Limit of Quantitation (LOQ) | 0.15 µg/mL |

This validated HPLC method would be suitable for routine quality control, providing reliable data on the purity of this compound.

Gas Chromatography (GC) is an essential technique for the analysis of volatile and semi-volatile compounds. In the context of this compound quality control, GC is primarily used for the determination of residual solvents from the synthesis process. The polar nature of the amino and amide groups in the target compound makes it non-volatile, thus requiring derivatization for GC analysis of its purity, a less common approach compared to HPLC. nih.gov

For residual solvent analysis, a headspace GC method with Flame Ionization Detection (FID) is typically employed. This method would be validated for the specific solvents used in the manufacturing process of this compound.

Headspace GC-FID Parameters for Residual Solvents (Typical):

| Parameter | Condition |

| Column | 6% cyanopropylphenyl - 94% dimethylpolysiloxane (e.g., 30 m x 0.53 mm, 3.0 µm) |

| Oven Temperature | Programmed from 40 °C to 240 °C |

| Injector Temperature | 250 °C |

| Detector Temperature | 260 °C |

| Carrier Gas | Nitrogen or Helium |

| Headspace Vial Temp. | 80 °C |

| Headspace Incubation Time | 30 min |

This method would be validated for specificity, linearity, and precision for a range of potential residual solvents, ensuring that their levels in the final product are below the limits set by regulatory bodies like the ICH. thermofisher.coms4science.atshimadzu.comchromatographyonline.comnih.gov

Ion Chromatography (IC) is a powerful technique for the determination of inorganic and small organic ions. For this compound, IC can be used to identify and quantify inorganic impurities such as halides (fluoride, chloride), sulfate, and phosphate, which may originate from starting materials or reagents used in the synthesis. It can also be used to detect small organic acids and bases.

A study on the structurally similar compound, 2-amino-N-(2,2,2-trifluoroethyl)-acetamide, demonstrates the utility of IC for purity assessment. metrohm.commetrohm.com In that analysis, a cation exchange column was used to separate the main compound from impurities like glycine (B1666218), 2,2,2-trifluoroethylamine, and inorganic cations such as sodium. metrohm.commetrohm.com A similar approach could be applied to this compound.

IC Method Parameters (Based on a similar compound):

| Parameter | Condition |

| Column | Cation Exchange (e.g., Metrosep C 4 - 250/4.0) |

| Eluent | 2.5 mmol/L Nitric Acid |

| Flow Rate | 1.5 mL/min |

| Detection | Suppressed Conductivity |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

This method would be validated to ensure its suitability for the quality control of this compound, providing a comprehensive profile of its ionic impurities. nih.govscribd.comresearchgate.net

Hyphenated Mass Spectrometry Techniques for Comprehensive Impurity Identification

Hyphenated techniques, which couple a separation method with mass spectrometry, are indispensable for the structural elucidation of unknown impurities, even at trace levels.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for the identification of trace impurities. LC-MS is particularly well-suited for analyzing the impurity profile of this compound, as it can separate and identify non-volatile impurities that are structurally similar to the main compound. High-resolution mass spectrometry (HRMS) coupled with LC can provide accurate mass measurements, enabling the determination of elemental compositions for unknown impurities. lcms.cz

GC-MS, following derivatization, can be used to identify volatile and semi-volatile organic impurities that may not be detectable by HPLC. nih.govnih.govcore.ac.ukd-nb.info The mass spectra obtained can be compared against spectral libraries for identification.

Typical Impurity Profiling Workflow:

Initial Screening: Use a validated HPLC-UV method to detect and quantify impurities.

LC-MS Analysis: Analyze the sample using LC-MS to obtain the mass-to-charge ratio (m/z) of the detected impurities.

HRMS for Formula: For unknown impurities, use LC-HRMS to determine the accurate mass and propose an elemental composition.

MS/MS Fragmentation: Perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns, which provide structural information about the impurity. mdpi.comnih.govnih.govthermofisher.comrug.nlescholarship.org

GC-MS for Volatiles: Use GC-MS to identify any volatile impurities that may be present.

This comprehensive approach ensures a thorough understanding of the impurity profile of this compound.

During the synthesis of this compound, process-related impurities such as dimers can be formed. These impurities must be controlled and quantified to ensure product quality. LC-MS is the ideal technique for the quantitative analysis of such impurities, offering high sensitivity and selectivity.

A specific and validated LC-MS/MS method in Multiple Reaction Monitoring (MRM) mode can be developed for the quantification of known process-related impurities like dimers. This involves monitoring a specific precursor-to-product ion transition for the impurity, which provides a high degree of selectivity and allows for accurate quantification even at very low levels.

LC-MS/MS Method for Dimer Quantification (Hypothetical):

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | [M+H]⁺ of the dimer |

| Product Ion (m/z) | Specific fragment ion of the dimer |

| Collision Energy | Optimized for the specific transition |

The method would be fully validated according to ICH guidelines for quantitative analysis, including the determination of a calibration curve, precision, and accuracy for the dimeric impurity. This ensures that the levels of process-related impurities are accurately monitored and controlled within acceptable limits.

Spectroscopic Techniques for Quality Assurance and Batch Consistency

Spectroscopic techniques are fundamental in the quality assurance of this compound, providing detailed information about its molecular structure, purity, and consistency between batches. Key methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the unambiguous identification and structural elucidation of the compound. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR details the carbon framework. Given the trifluorinated phenyl ring, ¹⁹F NMR is particularly crucial. It offers high sensitivity and a wide chemical shift range, making it excellent for identifying fluorine-containing impurities and confirming the substitution pattern on the aromatic ring. Quantitative NMR (qNMR) can be employed for highly accurate purity assessments without the need for a specific reference standard of the analyte.

Mass Spectrometry (MS): MS is used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which helps to confirm the molecular formula. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can further verify the molecular structure and are invaluable for identifying and characterizing impurities and degradation products.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in the molecule. The FTIR spectrum of this compound will exhibit characteristic absorption bands for the N-H stretches of the primary amine and secondary amide, the C=O stretch of the amide, and vibrations associated with the trifluorinated aromatic ring. This technique is highly effective for identity confirmation and for quickly screening materials for gross contamination or structural changes by comparing the spectral fingerprint of a sample to that of a known reference material. researchgate.net

Below is a table summarizing the expected spectroscopic data for this compound.

| Technique | Expected Observations for this compound | Purpose |

| ¹H NMR | Signals corresponding to aromatic protons, amine (-NH₂) protons, amide (-NH) proton, and methylene (B1212753) (-CH₂) protons. | Structural confirmation, identification of proton-containing impurities. |

| ¹³C NMR | Resonances for each unique carbon atom, including those in the aromatic ring, the amide carbonyl, and the methylene group. | Confirmation of the carbon skeleton. |

| ¹⁹F NMR | Three distinct signals for the non-equivalent fluorine atoms on the phenyl ring. The chemical shifts are indicative of their position relative to the other substituents. | Confirmation of fluorine substitution pattern, detection of fluorinated impurities. |

| Mass Spectrometry (HRMS) | A precise mass-to-charge ratio (m/z) corresponding to the protonated molecule [M+H]⁺, confirming the elemental composition. | Molecular weight determination and formula confirmation. |

| FTIR Spectroscopy | Characteristic absorption bands for N-H (amine and amide), C=O (amide), and C-F bonds, as well as aromatic ring vibrations. researchgate.net | Functional group identification, rapid identity confirmation. |

Development of Reference Standards and Certified Reference Materials

The establishment of high-purity reference standards is a prerequisite for the accurate and validatable analytical testing of pharmaceuticals and chemical compounds. cambrex.com A reference standard for this compound serves as the benchmark against which routine production batches are compared to ensure they meet the required identity, purity, and quality specifications. gmpsop.com

Primary vs. Secondary Standards:

Primary Reference Standards: These are of the highest possible purity and are extensively characterized. eurofins.com A primary standard is established when a compendial standard is not available. mriglobal.org Its purity is typically determined by a combination of orthogonal analytical techniques, and it is used to calibrate analytical instruments and to qualify secondary standards.

Secondary (or Working) Reference Standards: These are established in-house and are qualified against the primary reference standard. gmpsop.comeurofins.com They are used for routine quality control testing to conserve the more expensive and limited supply of the primary standard.

Characterization and Certification Process: The development and certification of a reference standard for this compound involves a comprehensive characterization process to confirm its identity and establish its purity. intertek.com This process includes:

Structural Elucidation: A battery of spectroscopic tests, including NMR (¹H, ¹³C, ¹⁹F), MS, and FTIR, is used to unequivocally confirm the chemical structure.

Purity Assessment: Purity is not determined by a single method but by a combination of techniques to account for different types of impurities. This typically involves a mass balance approach, where the content of organic impurities, water, residual solvents, and non-volatile inorganic impurities are individually determined and subtracted from 100%.

Stability Studies: The stability of the reference standard is evaluated under defined storage conditions to establish a retest period or expiry date. mriglobal.org This ensures that the standard remains suitable for its intended use over time.

The table below outlines the typical tests performed during the qualification of a reference standard for this compound.

| Parameter | Analytical Technique(s) | Purpose |

| Identity Confirmation | NMR (¹H, ¹³C, ¹⁹F), Mass Spectrometry, FTIR | To confirm that the material has the correct chemical structure. |

| Purity (Organic Impurities) | High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography (GC) for volatile impurities | To identify and quantify any related substances or process impurities. |

| Water Content | Karl Fischer Titration | To determine the amount of water present in the material. |

| Residual Solvents | Headspace Gas Chromatography (HS-GC) | To quantify any remaining solvents from the synthesis and purification process. |

| Inorganic Impurities | Sulphated Ash / Residue on Ignition | To measure the content of non-volatile inorganic impurities. |

| Assay (Purity Value Assignment) | Mass Balance, Quantitative NMR (qNMR) | To assign a definitive purity value to the reference standard. |

Certified Reference Materials (CRMs) are a higher grade of reference material produced under ISO 17034 accreditation, providing traceability to the International System of Units (SI). The development of a CRM for this compound would follow a similar, but even more rigorous, qualification and certification process, often involving inter-laboratory comparisons to establish the certified value and its associated uncertainty.

Q & A

Basic Research Questions

Q. How can researchers design a robust synthetic route for 2-amino-N-(2,3,4-trifluorophenyl)acetamide?

- Methodology : Utilize carbodiimide-based coupling agents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride, EDC) to activate carboxylic acids for amide bond formation. For example, 4-chlorophenylacetic acid and 3,4-difluoroaniline were coupled in dichloromethane (DCM) with triethylamine as a base, followed by extraction and crystallization . Adjust reaction temperature (e.g., 273 K) to minimize side reactions. Purification via slow evaporation from a DCM/ethyl acetate mixture yields high-purity crystals .

Q. What crystallographic techniques are optimal for confirming the structure of this compound?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is critical. For structurally similar acetamides, SHELX programs (e.g., SHELXL for refinement) resolve hydrogen-bonding networks (e.g., N–H⋯O chains) and dihedral angles between aromatic rings (e.g., 65.2° between 4-chlorophenyl and 3,4-difluorophenyl groups) . Use riding models for hydrogen atom placement and isotropic displacement parameters during refinement .

Q. How can researchers address discrepancies in spectroscopic data during characterization?

- Methodology : Cross-validate nuclear magnetic resonance (NMR) and mass spectrometry (MS) data with computational tools. For example, compare experimental H-NMR shifts with density functional theory (DFT)-predicted values. If inconsistencies arise (e.g., unexpected peaks in MS), consider trace impurities or solvent adducts and repeat purification steps .

Advanced Research Questions

Q. What strategies optimize the compound’s bioactivity through structure-activity relationship (SAR) studies?

- Methodology : Systematically modify substituents on the acetamide core. For fluorinated analogs, evaluate electron-withdrawing effects of fluorine on receptor binding. Use molecular docking to predict interactions with target proteins (e.g., enzymes or transporters). Compare results with analogs like N-(3,4-difluorophenyl)-2,2-diphenylacetamide, where fluorine positioning alters conformational stability .

Q. How do fluorination patterns influence metabolic stability in vitro?

- Methodology : Conduct metabolic assays using human and rat liver microsomes. Monitor degradation pathways via liquid chromatography-mass spectrometry (LC-MS). For chloroacetamide derivatives, phase I metabolism (e.g., oxidation) and phase II conjugation (e.g., glucuronidation) are dominant; fluorination may reduce oxidative metabolism due to increased electronegativity .

Q. What experimental approaches resolve low yields in large-scale synthesis?

- Methodology : Optimize stoichiometry and solvent systems. For example, replace DCM with tetrahydrofuran (THF) to improve solubility of intermediates. Use flow chemistry for controlled reaction scaling. If byproducts form (e.g., unreacted carboxylic acid), employ scavenger resins or gradient recrystallization .

Q. How can intermolecular interactions be leveraged for co-crystal engineering?

- Methodology : Analyze hydrogen-bonding motifs (e.g., N–H⋯O and C–H⋯F interactions) to design co-crystals with improved solubility. For example, co-crystallize with succinic acid to enhance aqueous stability. SC-XRD and differential scanning calorimetry (DSC) confirm co-crystal formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.